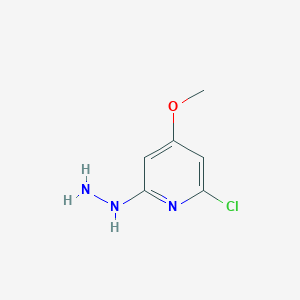

2-Chloro-6-hydrazinyl-4-methoxypyridine

Description

Significance of Substituted Pyridine (B92270) Systems in Synthetic and Applied Chemistry

Substituted pyridine systems are a cornerstone of modern synthetic and applied chemistry. Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, serves as a foundational structure for a vast array of chemical compounds. researchgate.netresearchgate.net Its derivatives are integral to medicinal chemistry and are found in numerous pharmaceutical drugs, vitamins, and alkaloids. researchgate.net The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological activities or material characteristics. wisdomlib.org Consequently, pyridine derivatives exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. wisdomlib.orgnih.govtandfonline.com In materials science, pyridyl units are used in the synthesis of polymers, ligands for catalysis, and chemosensors due to their coordinating abilities and electronic properties. nih.govtandfonline.com

The Role of Hydrazine (B178648) and Hydrazinyl Moieties in Contemporary Organic Transformations and Material Science

Hydrazine (H₂N-NH₂) and its organic derivatives, characterized by a nitrogen-nitrogen single bond, are highly reactive and versatile reagents in organic synthesis. The hydrazinyl moiety serves as a powerful nucleophile and is a key functional group for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles and triazoles. researchgate.netresearchgate.net Hydrazides and hydrazones, which are derivatives of hydrazine, are stable and important intermediates for building complex molecular architectures. mdpi.comresearchgate.net These compounds are not only synthetic intermediates but also exhibit a broad range of biological activities. mdpi.com In material science, the reactivity of the hydrazinyl group is harnessed to create functional polymers through post-polymerization modification, allowing for the introduction of diverse functionalities onto a polymer scaffold. nih.gov

Overview of 2-Chloro-6-hydrazinyl-4-methoxypyridine: Contextualization within Modern Chemical Research

This compound is a multifunctional heterocyclic compound that incorporates three key functional groups on a pyridine core: a chloro group, a hydrazinyl moiety, and a methoxy (B1213986) group. While extensive research on this specific molecule is not widely available in peer-reviewed literature, its structure suggests significant potential as a versatile building block in synthetic chemistry.

The molecule possesses distinct reactive sites that can be addressed with high selectivity:

The Hydrazinyl Group (-NHNH₂) : This is a potent nucleophile, ready to react with electrophiles like aldehydes and ketones to form hydrazones, or participate in cyclization reactions to build fused heterocyclic rings.

The Chloro Group (-Cl) : Positioned at an alpha-position to the ring nitrogen, this chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for its replacement with a variety of other functional groups.

The Methoxy Group (-OCH₃) : As an electron-donating group, it influences the reactivity of the pyridine ring, potentially affecting the rates and regioselectivity of substitution reactions.

The synthesis of related hydrazinylpyridines is well-documented, typically involving the nucleophilic substitution of a di-halopyridine with hydrazine hydrate (B1144303). researchgate.net For example, 2-chloro-6-hydrazinopyridine (B1347180) can be prepared from 2,6-dichloropyridine (B45657) and hydrazine hydrate. A similar strategy could likely be employed for the synthesis of the title compound starting from 2,6-dichloro-4-methoxypyridine (B106899).

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 2-Chloro-6-hydrazinopyridine | C₅H₆ClN₃ | 143.57 | 5193-03-3 nih.govsigmaaldrich.com |

| 2-Chloro-4-methoxypyridine | C₆H₆ClNO | 143.57 | 17228-69-2 chemspider.com |

| 2-Chloro-6-methoxypyridine (B123196) | C₆H₆ClNO | 143.57 | 17228-64-7 sigmaaldrich.com |

Research Objectives and Scope of Academic Inquiry for this compound

The unique structural arrangement of this compound makes it a highly attractive target for academic and industrial research. The primary research objective would be to explore its utility as a scaffold for the synthesis of novel, complex heterocyclic systems.

Key areas of potential academic inquiry include:

Sequential Functionalization: Investigating selective, stepwise reactions. For example, the hydrazinyl group could first be converted into a pyrazole (B372694) ring, followed by a palladium-catalyzed cross-coupling reaction at the chloro position. nih.gov This allows for the controlled and systematic construction of complex molecules.

Library Synthesis for Drug Discovery: Utilizing the compound's dual reactivity to generate large libraries of derivatives for high-throughput screening. The diverse compounds created could be tested for a range of biological activities, particularly as potential inhibitors of enzymes like carbonic anhydrases or as antitumor agents. nih.gov

Development of Novel Heterocyclic Scaffolds: Using the compound as a starting material for creating novel fused-ring systems, such as pyrazolo[1,5-a]pyridines or triazolopyridines, which are considered "privileged scaffolds" in medicinal chemistry.

Reaction Development: Exploring its reactivity in novel chemical transformations, such as visible-light-induced coupling reactions, to develop greener and more efficient synthetic methods. rsc.org

| Functional Group | Type of Reaction | Potential Reagents | Expected Product Type |

|---|---|---|---|

| Hydrazinyl (-NHNH₂) | Condensation | Aldehydes, Ketones | Hydrazones |

| Hydrazinyl (-NHNH₂) | Cyclization | β-Diketones, α,β-Unsaturated esters | Pyrazoles, Pyrazolones |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Substituted aminopyridines, alkoxypyridines, etc. |

| Chloro (-Cl) | Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Alkynes (Sonogashira) | Aryl-substituted pyridines, Alkynyl-pyridines |

Structure

3D Structure

Properties

Molecular Formula |

C6H8ClN3O |

|---|---|

Molecular Weight |

173.60 g/mol |

IUPAC Name |

(6-chloro-4-methoxypyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H8ClN3O/c1-11-4-2-5(7)9-6(3-4)10-8/h2-3H,8H2,1H3,(H,9,10) |

InChI Key |

WBKNAIZLRWKVPN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1)Cl)NN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 6 Hydrazinyl 4 Methoxypyridine

Strategies for Constructing the 2-Chloro-6-hydrazinyl-4-methoxypyridine Core

The construction of the this compound molecule is achieved through carefully designed reaction pathways that ensure the correct placement of substituents. The most prominent strategies involve building upon a pre-existing pyridine (B92270) ring.

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyridines. This class of reactions is particularly effective for pyridines bearing leaving groups, such as halogens, at positions activated by the ring nitrogen atom. stackexchange.comechemi.com The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

A direct and widely utilized method for introducing a hydrazinyl group onto a pyridine ring is the nucleophilic displacement of a halogen atom by hydrazine (B178648) hydrate (B1144303). In the context of this compound, the logical precursor for this approach is 2,6-dichloro-4-methoxypyridine (B106899).

In this reaction, one of the chlorine atoms on the precursor is selectively replaced by a hydrazinyl (-NHNH₂) group. The reaction involves the direct attack of the hydrazine nucleophile on one of the electron-deficient carbon atoms (C2 or C6) bearing a chlorine atom. Due to the symmetrical nature of the starting material regarding the C2 and C6 positions, monosubstitution at either position yields the same desired product.

An analogous, well-documented synthesis is the preparation of 2-chloro-6-hydrazinopyridine (B1347180) from 2,6-dichloropyridine (B45657). The reaction conditions for this transformation provide a template for the synthesis of the target molecule. Typically, the dichloropyridine precursor is reacted with hydrazine hydrate in a suitable solvent, such as an alcohol, and may require heating to proceed at a practical rate. google.com

| Precursor | Reagent | Solvent | Temperature | Time | Product | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dichloropyridine | 80% Hydrazine Hydrate | Methanol | Reflux | 45 minutes - 10 days | 2-Chloro-6-hydrazinopyridine |

The regioselectivity and rate of SNAr reactions on the pyridine ring are profoundly influenced by the electronic properties of its substituents.

Ring Nitrogen: The nitrogen atom in the pyridine ring is highly electronegative, which reduces the electron density at the ortho (C2, C6) and para (C4) positions. This inherent electron deficiency makes these positions susceptible to attack by nucleophiles. stackexchange.comechemi.com During the reaction, the nitrogen atom effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is a key factor enabling the substitution to occur. stackexchange.com

Chloro Substituents: The chlorine atoms at the C2 and C6 positions are electron-withdrawing groups. They further increase the electrophilicity of the carbon atoms to which they are attached, thereby activating the ring for nucleophilic attack. This activation facilitates the initial addition step of the SNAr mechanism.

For the precursor 2,6-dichloro-4-methoxypyridine, the C2 and C6 positions are electronically equivalent. Therefore, the primary challenge is not regioselectivity between these two sites but achieving selective monosubstitution while preventing disubstitution, which can often be controlled by managing the stoichiometry of the reagents and the reaction conditions.

Alternative synthetic routes involve the modification of pyridine precursors that already possess some of the required functional groups.

A hypothetical pathway could involve the derivatization of 2-chloro-4-methoxypyridine. However, this molecule lacks a suitable leaving group at the C6 position. A direct conversion via hydrazination is not feasible as there is a hydrogen atom at C6, which cannot be displaced in a standard SNAr reaction.

A plausible, albeit less common, route to hydrazinylpyridines involves the chemical reduction of pyridyl diazonium salts. This strategy would begin with an appropriately substituted aminopyridine.

The proposed synthetic sequence would be:

Starting Material: The synthesis would commence with 2-amino-6-chloro-4-methoxypyridine.

Diazotization: The primary amino group of this precursor would be treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), at low temperatures. This reaction converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺).

Reduction to Hydrazine: The resulting pyridyl diazonium salt is then reduced to form the target hydrazinyl group. This reduction is a known method for converting aromatic diazonium salts into arylhydrazines, often using reagents like stannous chloride (SnCl₂) in hydrochloric acid or sodium sulfite.

Alternative and Novel Synthetic Protocols

The primary and most established method for synthesizing this compound involves the nucleophilic aromatic substitution of a di-substituted pyridine precursor. The conventional route starts from 2,6-dichloro-4-methoxypyridine and utilizes hydrazine hydrate as the nucleophile.

However, research into alternative and more efficient protocols continues. One novel approach involves a palladium-catalyzed cross-coupling reaction. While not yet standard for this specific molecule, similar systems have demonstrated the feasibility of coupling protected hydrazine equivalents to aryl chlorides, which could offer a milder and more selective alternative to direct hydrazinolysis.

Another potential route could involve the use of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. This methodology is particularly advantageous for reactions involving potentially hazardous reagents like hydrazine.

Microwave-assisted synthesis represents another modern technique that could be applied. Microwave irradiation can significantly accelerate the rate of reaction, often leading to shorter reaction times and cleaner reaction profiles. For the synthesis of this compound, this could translate to a more energy-efficient process with potentially higher throughput.

Optimization of Reaction Conditions and Process Parameters

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, pressure, and reagent stoichiometry is crucial for maximizing the yield and purity of the final product.

The choice of solvent plays a critical role in the nucleophilic substitution reaction between 2,6-dichloro-4-methoxypyridine and hydrazine hydrate. The solvent must be capable of dissolving the reactants and facilitating the reaction while minimizing side reactions.

Polar protic solvents like alcohols (e.g., methanol, ethanol) are commonly employed. These solvents can solvate both the pyridine derivative and the hydrazine hydrate, promoting the reaction. However, the use of alcohols can sometimes lead to the formation of alkoxy byproducts through competing nucleophilic substitution.

Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylpropanolamine can also be effective. google.com These solvents are particularly good at solvating cations, which can activate the pyridine ring towards nucleophilic attack. N,N-dimethylpropanolamine has the added benefit of acting as an acid scavenger, which can drive the reaction to completion by neutralizing the hydrogen halide byproduct. google.com

The following table summarizes the effects of different solvents on the reaction:

| Solvent | Type | Advantages | Disadvantages |

| Methanol | Polar Protic | Good solubility for reactants | Potential for competing alkoxylation reactions |

| Ethanol | Polar Protic | Similar to methanol, often used in reflux conditions | May require higher temperatures than methanol |

| N,N-dimethylformamide (DMF) | Polar Aprotic | High boiling point, good solvating power google.com | Can be difficult to remove during workup |

| N,N-dimethylpropanolamine | Polar Aprotic / Basic | Acts as both solvent and acid scavenger google.com | Higher cost compared to simple alcohols |

Temperature is a key parameter in the synthesis of this compound. The reaction is typically carried out at elevated temperatures, often under reflux conditions, to achieve a reasonable reaction rate. google.com A common temperature range for this reaction is between 100-150°C. google.com

Increasing the temperature generally leads to a faster reaction but can also promote the formation of undesired byproducts, such as the di-substituted dihydrazinylpyridine. Therefore, a careful balance must be struck to maximize the yield of the desired mono-substituted product.

The reaction is typically performed at atmospheric pressure. However, in some cases, conducting the reaction in a sealed vessel under elevated pressure can be beneficial. This can allow for the use of lower boiling point solvents at higher temperatures, potentially accelerating the reaction rate.

The stoichiometry of the reactants is a critical factor. To favor mono-substitution, it is common to use an excess of the 2,6-dichloro-4-methoxypyridine relative to the hydrazine hydrate. Conversely, if the di-substituted product is desired, an excess of hydrazine hydrate would be used. For the synthesis of this compound, a molar ratio of pyridine halide to hydrazine hydrate of approximately 1:1.5 to 1:1.8 is often optimal to ensure complete reaction while minimizing the formation of the di-substituted byproduct. google.com

While the direct hydrazinolysis reaction is not typically catalytic, related transformations in pyridine chemistry often benefit from catalysis. For instance, palladium-based catalysts are widely used in cross-coupling reactions to form C-N bonds. Future synthetic developments for this compound might explore catalytic routes to improve efficiency and reduce waste.

In some related preparations, an acid binding agent or a base is added to the reaction mixture to neutralize the hydrogen chloride that is formed as a byproduct. google.com This can be a tertiary amine like triethylamine (B128534) or the use of a basic solvent like N,N-dimethylpropanolamine. google.com

The table below outlines key stoichiometric considerations:

| Reactant | Role | Typical Molar Ratio (vs. Pyridine Halide) | Rationale |

| 2,6-dichloro-4-methoxypyridine | Substrate | 1 | The limiting or reference reagent. |

| Hydrazine Hydrate | Nucleophile | 1.5 - 1.8 | An excess is used to drive the reaction to completion, but a large excess can lead to di-substitution. google.com |

| Base (e.g., Triethylamine) | Acid Scavenger | Varies | Neutralizes the HCl byproduct, preventing protonation of the hydrazine and promoting the reaction. |

Advanced Isolation and Purification Techniques for Research-Grade Purity

Achieving research-grade purity of this compound requires effective isolation and purification techniques to remove unreacted starting materials, byproducts, and residual solvent.

The initial isolation of the crude product is often achieved by cooling the reaction mixture to induce crystallization, followed by filtration. google.com The solid product is then typically washed with a suitable solvent, such as water or a cold alcohol, to remove soluble impurities.

For higher purity, recrystallization is a common and effective method. The choice of solvent for recrystallization is crucial and is determined by the solubility profile of the compound. A good recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures. Common solvent systems for similar compounds include ethanol/water mixtures or toluene.

Chromatographic techniques can be employed for even higher levels of purity. Flash column chromatography using a silica (B1680970) gel stationary phase is a standard method. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve good separation between the desired product and any impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 6 Hydrazinyl 4 Methoxypyridine

Reactivity Profiles of the Pyridine (B92270) Ring

The pyridine ring in 2-Chloro-6-hydrazinyl-4-methoxypyridine is substituted with two electron-donating groups (hydrazine and methoxy) and one electron-withdrawing group (chlorine). This substitution pattern significantly influences the ring's electronic properties and, consequently, its reactivity.

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate formed during the attack of a nucleophile. The presence of the electron-donating hydrazinyl and methoxy (B1213986) groups at the 6- and 4-positions, respectively, can modulate the reactivity at the 2-position. While electron-donating groups generally deactivate the ring towards nucleophilic attack, their positions relative to the leaving group are crucial. In this case, the attack of a nucleophile at the C-2 position would lead to a resonance-stabilized intermediate where the negative charge can be delocalized onto the pyridine nitrogen.

A common example of this reactivity is the synthesis of the parent hydrazinyl pyridine, where a chlorine atom is displaced by hydrazine (B178648) hydrate (B1144303). This type of reaction is a standard method for introducing the hydrazinyl group onto a pyridine ring. The reaction typically proceeds by heating the corresponding chloropyridine with hydrazine hydrate.

Electrophilic Attack on the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophiles. This reactivity is a fundamental characteristic of pyridines. The nitrogen atom can be protonated by acids to form pyridinium (B92312) salts or can react with Lewis acids and alkylating agents.

Reactivity of the Methoxy Group and its Chemical Conversions

The reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides can lead to the formation of N-alkyl-4-pyridones, where both N-alkylation and demethylation occur. The reaction conditions and the presence of other substituents on the pyridine ring can influence the outcome of such reactions. researchgate.net

Transformations Involving the Hydrazine Functional Group

The hydrazine moiety is a versatile functional group that can participate in both oxidation and reduction reactions, leading to a variety of derivatives.

Oxidation Reactions of the Hydrazine Moiety

The hydrazine group in this compound can be oxidized to various products depending on the oxidizing agent and reaction conditions. The oxidation of phenylhydrazines can lead to the formation of diazonium salts, which are versatile intermediates in organic synthesis. For example, oxidation with reagents like thallium(III) has been studied for substituted phenylhydrazines. scispace.com The reaction mechanism can be influenced by the substituents on the aromatic ring. scispace.com

The oxidation of phenylhydrazine (B124118) can also generate phenylradicals and other reactive species like phenyldiazene (B1210812) and benzenediazonium (B1195382) ions. nih.gov These intermediates can then participate in subsequent reactions. The presence of substituents on the pyridine ring will influence the stability and reactivity of these intermediates.

Reduction Reactions Leading to Amino Derivatives

The hydrazine group can be readily reduced to the corresponding amino group. This is a common transformation in organic synthesis for the preparation of primary amines. Various reducing agents can be employed for this purpose.

A well-established method for the reduction of hydrazines to amines is catalytic hydrogenation. Other methods include the use of reducing agents like tin(II) chloride in the presence of an acid. The choice of reducing agent can be critical to avoid side reactions, such as the reduction of other functional groups or the cleavage of the chloro-substituent.

The reduction of substituted phenylhydrazines can also be achieved using reagents like formic acid or its derivatives, which are considered green and efficient reducing agents. google.com

Condensation Reactions with Carbonyl Compounds: Hydrazone Formation

The reaction between hydrazines and carbonyl compounds (aldehydes and ketones) to form hydrazones is a fundamental and widely utilized transformation in organic synthesis. The hydrazinyl moiety of this compound serves as a potent nucleophile, readily attacking the electrophilic carbon of a carbonyl group.

This reaction provides a straightforward method for elaborating the this compound scaffold, introducing a wide variety of substituents (R¹ and R²) depending on the choice of the carbonyl compound.

Table 1: Representative Hydrazone Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Aldehyde/Ketone | (E/Z)-2-Chloro-4-methoxy-6-(2-alkylidenehydrazinyl)pyridine |

Note: R¹ and R² represent hydrogen or organic substituents.

Cyclization Reactions for Fused Heterocyclic Systems

The true synthetic prowess of this compound is most evident in its utility for constructing fused heterocyclic systems. The hydrazinyl group contains two nucleophilic nitrogen atoms, making it an ideal precursor for cyclization reactions with bifunctional electrophiles. These reactions lead to the formation of new five- or six-membered rings fused to the original pyridine core.

A prominent example is the reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) (pentane-2,4-dione). In this reaction, the two nitrogen atoms of the hydrazinyl group react sequentially with the two carbonyl carbons of the diketone, ultimately forming a stable, aromatic pyrazole (B372694) ring. This transformation is a classic method for synthesizing pyrazolo[1,5-a]pyridine (B1195680) derivatives. Similarly, reaction with β-ketoesters can be used to generate pyrazolone-fused pyridines. These fused bicyclic structures are of significant interest in medicinal chemistry.

Table 2: Examples of Cyclization Reactions for Fused Systems

| Reagent | Fused System Formed | Resulting Core Structure |

|---|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Pyrazole | Pyrazolo[1,5-a]pyridine |

| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrazolone | Pyrazolo[1,5-a]pyridin-one |

| Carbon disulfide, followed by alkylation | Thiadiazole | bldpharm.comThiadiazolo[2,3-a]pyridine |

This compound as a Versatile Synthetic Intermediate

As a synthetic intermediate, this compound offers chemists a platform with multiple, orthogonally reactive sites. This allows for stepwise, controlled modifications to build molecular complexity. The hydrazinyl group provides a nucleophilic handle for condensation and cyclization, while the chloro group at the 2-position acts as a leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity makes it a highly adaptable building block.

Precursor for Complex Molecular Architectures

The compound serves as an excellent starting point for more complex molecules due to the distinct chemical nature of its functional groups. A synthetic strategy can first utilize the hydrazinyl group to construct a fused pyrazole or triazole ring system. Subsequently, the chloro substituent on the pyridine ring can be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) to introduce further diversity. This sequential reactivity allows for the systematic construction of elaborate, three-dimensional molecules from a relatively simple, flat precursor. The methoxy group also influences the reactivity of the pyridine ring and can potentially be cleaved to a hydroxyl group for further functionalization if required.

Scaffold for the Synthesis of Fused Pyridine and Multi-Ring Systems

The core structure of this compound is an ideal scaffold for generating libraries of fused pyridine compounds. By employing a range of different cyclizing agents, a multitude of bicyclic and polycyclic systems can be accessed from a single starting material. For instance, reaction with various substituted 1,3-diketones can lead to a library of pyrazolo[1,5-a]pyridines with diverse substitution patterns on the newly formed pyrazole ring. This scaffold-based approach is highly efficient in chemical synthesis, enabling the rapid exploration of chemical space around a privileged heterocyclic core. The resulting fused systems are prevalent in pharmacologically active compounds and functional materials.

Spectroscopic and Advanced Structural Elucidation of 2 Chloro 6 Hydrazinyl 4 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In a hypothetical ¹H NMR spectrum of 2-Chloro-6-hydrazinyl-4-methoxypyridine, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, and the hydrazinyl group protons. The pyridine (B92270) ring contains two aromatic protons, and their chemical shifts would be influenced by the electronic effects of the three substituents. The methoxy group (-OCH₃) would likely appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The hydrazinyl group (-NHNH₂) protons would also produce distinct signals, the chemical shifts of which can be broad and variable depending on the solvent and concentration, due to hydrogen bonding and exchange phenomena. The coupling patterns between the aromatic protons would provide definitive information about their relative positions on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Pyridine-H | 7.0 - 8.0 | Doublet | 2-3 |

| Pyridine-H | 6.5 - 7.5 | Doublet | 2-3 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | N/A |

| Hydrazinyl (-NH₂) | Variable | Broad Singlet | N/A |

Note: The predicted values are estimates based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals would be anticipated: four for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts of the ring carbons would be significantly affected by the attached substituents. The carbon atom bonded to the chlorine atom (C2) would be expected to have a chemical shift in the range of 150-160 ppm. The carbon attached to the hydrazinyl group (C6) and the methoxy group (C4) would also exhibit characteristic shifts. The methoxy carbon itself would likely appear around 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Pyridine) | 150 - 160 |

| C3 (Pyridine) | 100 - 110 |

| C4 (Pyridine) | 160 - 170 |

| C5 (Pyridine) | 90 - 100 |

| C6 (Pyridine) | 155 - 165 |

Note: The predicted values are estimates based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments would be crucial for the complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, definitively establishing the connectivity of the aromatic protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would show direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the direct assignment of the protonated carbons in the pyridine ring and the methoxy group.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the hydrazinyl group would likely appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic ring and the methoxy group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would be expected around 1250 cm⁻¹, and the C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Hydrazinyl) | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 |

| C=C and C=N Ring Stretch | 1400 - 1600 |

| C-O Stretch (Methoxy) | 1200 - 1300 |

Note: The predicted values are estimates based on characteristic group frequencies. Actual experimental values may vary.

Raman spectroscopy, being complementary to FT-IR, would provide further structural information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations, particularly the ring breathing modes, are typically strong and highly characteristic. The symmetric stretching of the C-Cl bond may also give a more intense signal in the Raman spectrum compared to the FT-IR spectrum. The combination of both FT-IR and Raman data would allow for a more complete vibrational assignment and a more confident structural confirmation of this compound.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound has not been found in publicly accessible scientific databases or literature. HRMS would be a critical technique to confirm the elemental composition of the molecule by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound is not available in the surveyed literature. Studies on analogous compounds, like 2-chloro-6-methoxypyridine (B123196), show electronic transitions characteristic of substituted pyridine rings, typically involving π-π* and n-π* transitions. However, the specific wavelengths and intensities of absorption for this compound would be uniquely influenced by the electronic effects of the chloro, hydrazinyl, and methoxy substituents at their respective positions.

Fluorescence Spectroscopy for Photophysical Characteristics

There is no available research detailing the fluorescence spectroscopy or other photophysical characteristics of this compound. To determine properties such as its emission spectrum, quantum yield, and fluorescence lifetime, experimental studies would need to be conducted.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases, and no studies detailing its X-ray crystallographic analysis are present in the searched literature. Therefore, precise data on its solid-state molecular geometry, bond lengths, bond angles, and supramolecular interactions (such as hydrogen bonding or stacking) remains undetermined.

Other Advanced Analytical Techniques for Comprehensive Characterization

Comprehensive characterization of this compound using other advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy, is not documented in available scientific papers or databases. Such analyses would be essential to fully confirm the structure and purity of the compound.

Computational and Theoretical Investigations of 2 Chloro 6 Hydrazinyl 4 Methoxypyridine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is widely used to predict molecular properties and reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com This approach allows for the investigation of the dynamic behavior of a compound, including its interactions with its environment.

Intermolecular Interactions and Solvent EffectsMD simulations could be employed to study how 2-Chloro-6-hydrazinyl-4-methoxypyridine interacts with other molecules, including solvent molecules. By placing the molecule in a simulated box of a chosen solvent (e.g., water, ethanol), the simulation can track the formation and dynamics of intermolecular interactions, such as hydrogen bonds between the hydrazinyl group and solvent molecules. This provides insight into solubility and how the solvent might influence the molecule's conformation and reactivity. Studies on related compounds, like 2-amino-4-chloro-6-methoxypyrimidine, have investigated solubility in various solvent mixtures, highlighting the importance of such interactions.

Without specific studies on this compound, any data presented in tables or detailed discussions would be speculative. The generation of a scientifically accurate article as requested requires dedicated computational research on this particular compound.

Conformational Landscapes in Solution

The conformational flexibility of this compound in solution is primarily governed by the rotation around the C-O bond of the methoxy (B1213986) group, the C-N bond of the hydrazinyl group, and the potential for intramolecular hydrogen bonding. The solvent environment is expected to play a significant role in the relative energies of different conformers by stabilizing or destabilizing them based on polarity and hydrogen-bonding capacity.

Theoretical studies on similar methoxypyridines have shown that the methoxy group typically prefers a conformation where it is coplanar with the pyridine (B92270) ring to maximize resonance effects. acs.org However, the presence of adjacent substituents can induce steric strain, leading to non-planar arrangements. For this compound, the key dihedral angles determining the conformational landscape would be:

τ1 (C3-C4-O-CH3): Defines the orientation of the methoxy group. A value near 0° or 180° would indicate a planar conformation.

τ2 (N1-C6-N-NH2): Defines the orientation of the hydrazinyl group relative to the pyridine ring.

τ3 (C6-N-NH2): Defines the rotation within the hydrazinyl group itself.

Computational modeling, using methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) and a solvent model like the Polarizable Continuum Model (PCM), can predict the geometries and relative energies of stable conformers.

Hypothetical Conformational Analysis in Different Solvents:

To illustrate the potential influence of the solvent, a hypothetical analysis of the dominant conformers in both a non-polar (toluene) and a polar protic (water) solvent is presented below. The relative energies (ΔE) are calculated with respect to the most stable conformer in each solvent.

Table 1: Hypothetical Relative Energies of Conformers in Solution

| Conformer | Key Dihedral Angles (τ1, τ2) | ΔE (kcal/mol) in Toluene | ΔE (kcal/mol) in Water | Plausible Stabilizing Interactions |

|---|---|---|---|---|

| A | ~0°, ~180° | 0.00 | 0.45 | Planar methoxy group maximizes resonance; minimal dipole moment favored in non-polar solvent. |

| B | ~180°, ~0° | 0.85 | 0.00 | Potential for intramolecular H-bond between hydrazinyl N-H and ring nitrogen; favored by polar solvents. |

| C | ~90°, ~180° | 2.10 | 1.50 | Non-planar methoxy group due to steric hindrance; less stable. |

Note: This table is illustrative and based on theoretical principles. Actual values would require specific quantum chemical calculations.

In a non-polar solvent like toluene, conformer A, with a more symmetric charge distribution, might be favored. In water, conformer B, which can engage in favorable hydrogen bonding interactions with the solvent or form intramolecular hydrogen bonds, could become the most stable. The dynamic equilibrium between these conformers is critical for the molecule's interaction with biological targets.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for elucidating the mechanisms of reactions involving this compound. rsc.org This molecule possesses multiple reactive sites: the chloro group is susceptible to nucleophilic aromatic substitution (SNAr), and the hydrazinyl group can act as a nucleophile, often participating in cyclization reactions.

Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction at the C2 position, displacing the chloride ion, is a common pathway for functionalizing chloropyridines. jlu.edu.cn Quantum chemical calculations can model the reaction pathway, including the formation of the Meisenheimer complex (intermediate) and the associated transition states. By calculating the activation energies for different nucleophiles, the feasibility and rate of these reactions can be predicted.

Table 2: Hypothetical Activation Energies for SNAr Reaction

| Nucleophile | Solvent | Calculation Method | ΔE‡ (kcal/mol) | Reaction Feasibility |

|---|---|---|---|---|

| CH3O- | Methanol | DFT (B3LYP/6-31G(d)) | 18.5 | Favorable |

| NH3 | Water | DFT (B3LYP/6-31G(d)) | 25.2 | Moderate |

Note: This data is hypothetical and serves to illustrate the application of quantum chemical calculations.

Intramolecular Cyclization:

The hydrazinyl group is a potent nucleophile that can react with various electrophiles to form fused heterocyclic systems, a common strategy in medicinal chemistry. For instance, reaction with a β-ketoester could lead to the formation of a pyrazolopyridine ring system. Computational studies can map the potential energy surface for the cyclization cascade, identifying the rate-determining step and predicting the regioselectivity of the reaction. Tautomerism within the hydrazinyl moiety can also be investigated, as different tautomers may exhibit different reactivities. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Scaffold Design

The this compound scaffold can be used as a starting point for developing new molecules with desired biological activities or physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for this purpose. nih.gov These models correlate variations in molecular structure with changes in activity or properties.

To build a QSAR/QSPR model for derivatives of this scaffold, a set of analogues would be synthesized and their properties (e.g., inhibitory concentration against a target enzyme, or lipophilicity) measured. For each analogue, a range of molecular descriptors would be calculated.

Key Molecular Descriptors for QSAR/QSPR Modeling:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies (related to reactivity). The electron-withdrawing nature of the chloro group and the electron-donating properties of the methoxy and hydrazinyl groups significantly influence the electronic landscape.

Steric Descriptors: Molecular volume, surface area, specific substituent descriptors (e.g., Taft or Charton parameters). These are crucial for understanding how the size and shape of substituents affect binding to a target.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Hydrophobicity Descriptors: LogP (partition coefficient), which is critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Illustrative Descriptors for a Hypothetical QSAR Model

| Descriptor Type | Descriptor Name | Hypothetical Value for Parent Scaffold | Influence on Activity/Property |

|---|---|---|---|

| Electronic | Dipole Moment | 3.2 D | Affects solubility and binding to polar sites. |

| Electronic | HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| Hydrophobic | Calculated LogP | 1.8 | Influences membrane permeability and solubility. |

| Steric | Molecular Volume | 150 ų | Affects steric fit in a binding pocket. |

| H-Bonding | H-Bond Donors | 2 (from -NHNH2) | Critical for specific interactions with biological targets. |

Note: Values are illustrative examples for the parent scaffold.

By applying statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is generated that links these descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and saving significant time and resources. nih.gov

Exploration of 2 Chloro 6 Hydrazinyl 4 Methoxypyridine and Its Derivatives As Scaffolds in Advanced Chemical Research

Development of Novel Heterocyclic Scaffolds for Bioactive Molecules

The 2-Chloro-6-hydrazinopyridine (B1347180) framework is highly valued in contemporary organic synthesis as a precursor to a variety of heterocyclic systems. Its dual reactivity is instrumental in the construction of fused ring systems, which are prevalent in many biologically active compounds. The hydrazine (B178648) group readily undergoes cyclization reactions with different electrophiles to form nitrogen-containing heterocycles like pyrazoles and triazoles. Simultaneously, the chlorine atom can be displaced through nucleophilic aromatic substitution, providing a convenient point for further functionalization. This adaptability makes it a powerful tool for generating molecular diversity and exploring structure-activity relationships.

Design and Synthesis of Derivatives for Potential Therapeutic Applications (e.g., anticancer, anti-infective research)

The synthesis of 2-Chloro-6-hydrazinopyridine typically involves the nucleophilic substitution of 2,6-dichloropyridine (B45657) with hydrazine hydrate (B1144303). This foundational compound serves as a crucial starting point for creating derivatives with significant therapeutic potential. chemimpex.com

Anticancer Research: Hydrazone derivatives, synthesized from hydrazinyl precursors, are a major focus in anticancer drug development. researchgate.netnih.gov For instance, reacting 2-chloro-6-hydrazinopyridine with various aldehydes, such as indole-3-carboxaldehyde, yields hydrazone compounds that have been evaluated for their cytotoxic potential against numerous cancer cell lines. mdpi.com Research has demonstrated that certain 7-chloroquinolinehydrazones exhibit potent cytotoxic activity with submicromolar GI50 values across a wide panel of tumors, including leukemia, lung cancer, colon cancer, melanoma, and breast cancer. mdpi.com The quinoline-hydrazide scaffold has also been identified as a novel anticancer lead, with derivatives showing the ability to reduce the viability of neuroblastoma and breast adenocarcinoma cells significantly. mdpi.com

Anti-infective Research: The hydrazone functional group is also integral to the development of new anti-infective agents. sruc.ac.uk Hydrazide-hydrazone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antimycobacterial, and antiviral properties. researchgate.net For example, some hydrazones derived from 2-chloroquinoline-3-carbaldehyde (B1585622) have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The versatility of the hydrazinylpyridine scaffold allows for the synthesis of a wide range of analogues with potent activity against various bacterial, fungal, and viral strains. sruc.ac.uk

Table 1: Therapeutic Applications of 2-Chloro-6-hydrazinopyridine Derivatives

| Derivative Class | Therapeutic Area | Research Findings |

| Hydrazones | Anticancer | Exhibited potent cytotoxic activity against a broad panel of cancer cell lines, including leukemia, lung, colon, and breast cancer. mdpi.com |

| Hydrazide-Hydrazones | Anticancer | Novel quinoline-hydrazide scaffolds significantly reduced cell viability of neuroblastoma and breast cancer cells. mdpi.com |

| Hydrazones | Anti-infective | Demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net |

| Hydrazide-Hydrazones | Anti-infective | Possess a wide range of bioactivities, including antimicrobial, antimycobacterial, and antiviral properties. researchgate.netsruc.ac.uk |

Modulation of Molecular Architecture for Enhanced Bioactivity

The 2-Chloro-6-hydrazinopyridine molecule is considered a "privileged scaffold," meaning its framework can be used to build ligands for multiple biological targets. The ability to selectively modify its two reactive sites allows chemists to fine-tune the steric and electronic properties of the final molecules. This strategic modulation is fundamental to modern drug discovery.

The hydrazine moiety is often used to construct fused heterocyclic systems like pyrazolo[1,5-a]pyridine (B1195680) and triazolopyridine cores. These systems are common in biologically active compounds. For example, intramolecular cyclization of intermediates derived from 2-Chloro-6-hydrazinopyridine is an efficient method for building the pyrazolo[3,4-b]pyridine system. By varying the reaction partners and conditions, researchers can systematically alter the molecular architecture to optimize biological activity and enhance the potency and selectivity of potential drug candidates.

Contributions to Agrochemical Research

The pyridine (B92270) ring is a crucial scaffold in the agrochemical industry, found in numerous fungicides, insecticides, and herbicides. researchgate.net Pyridine-based pesticides are often highly efficient with low toxicity, meeting the requirements for modern agricultural development. researchgate.netpipzine-chem.com

Synthesis of Novel Agrochemical Scaffolds (e.g., herbicides, pesticides)

2-Chloro-6-hydrazinopyridine is an important intermediate in the synthesis of high-efficiency, low-toxicity agrochemicals. chemimpex.compipzine-chem.comindiamart.com Its structure can be derivatized to produce active ingredients with insecticidal, bactericidal, or herbicidal properties. pipzine-chem.com The pyridine and pyrimidine (B1678525) families of herbicides are known for their strong selectivity against broadleaf weeds. chempanda.comepa.gov The development of pyridine carboxylic acid herbicides, for example, was aimed at creating compounds that could control a wide variety of weeds while remaining effective for extended periods. vt.edu By using 2-Chloro-6-hydrazinopyridine as a starting block, researchers can develop novel pesticide formulations that are effective and more environmentally friendly, aligning with the needs of green agriculture. pipzine-chem.com

Applications in Material Science Research

While less documented than its pharmaceutical and agrochemical applications, the pyridine scaffold is also utilized in material science, particularly in polymer production. researchgate.net Pyridine derivatives are of interest for creating coordination compounds and polymers due to their versatile coordination modes. mdpi.com

Precursor for the Synthesis of Specialty Polymers and Functional Coatings

The inherent chemical reactivity of the pyridine ring and its substituents lends itself to polymer science. For example, research on perfluoropyridine, a related halogenated pyridine, has led to the development of semifluorinated thiol-ene thermoset materials explored for use as aerospace sealants and coatings. mdpi.com Pyridinecarbonitriles, another class of derivatives, are used as ligands to construct copper coordination compounds with potential applications in materials science. mdpi.com These examples highlight the potential for compounds like 2-Chloro-6-hydrazinopyridine to serve as monomers or building blocks for specialty polymers and functional materials where thermal stability, coordination capability, or specific electronic properties are desired. mdpi.comresearchgate.net

Utility in Advanced Analytical Chemistry Methodologies

Development as a Reagent for Chemical Detection and Quantification

Currently, there is a notable lack of specific research in publicly accessible scientific literature detailing the application of 2-Chloro-6-hydrazinyl-4-methoxypyridine as a primary reagent for the express purpose of chemical detection and quantification. While the structural features of the molecule, such as the reactive hydrazine group, suggest potential for derivatization reactions that could be adapted for analytical purposes, dedicated studies to develop and validate its use in this context have not been identified.

The development of a new analytical reagent typically involves comprehensive studies to establish its selectivity, sensitivity, and the effective range for detecting and quantifying specific analytes. Such research would entail investigating its reaction with various target molecules, characterizing the resulting products, and determining the optimal conditions for a measurable response, such as a change in color (colorimetric assay) or fluorescence.

Although information exists for related pyridine compounds in various chemical applications, the direct utility of this compound in the development of analytical detection methodologies remains an unexplored area of research. Consequently, there are no established protocols or detailed research findings to present in the form of data tables regarding its performance in chemical detection and quantification. Further investigation would be required to ascertain its potential and efficacy as an analytical reagent.

Future Research Directions and Unresolved Challenges

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are paramount in modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. eurekaselect.commdpi.com Future research on 2-Chloro-6-hydrazinyl-4-methoxypyridine should prioritize the development of eco-friendly synthetic routes. Conventional methods for creating similar hydrazinylpyridines often involve multi-step processes with harsh reagents and organic solvents. researchgate.net

Green alternatives could involve:

Microwave-Assisted Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and often allows for the use of greener solvents or even solvent-free conditions. mdpi.com

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with alternatives like water, supercritical CO2, or biodegradable ionic liquids could significantly lower the environmental impact of the synthesis. eurekaselect.commdpi.comrasayanjournal.co.in

Catalytic Approaches: Employing efficient and recyclable catalysts can reduce the stoichiometric waste associated with many classical reactions.

| Feature | Conventional Method (Hypothetical) | Green Alternative (Proposed) |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Solvent | Toluene, DMF | Water, Ethanol, or solvent-free |

| Reaction Time | 12-24 hours | 10-30 minutes |

| Catalyst | Stoichiometric base | Recyclable solid acid/base catalyst |

| Workup | Solvent extraction | Simple filtration or crystallization |

This table presents a hypothetical comparison based on established green chemistry principles for heterocyclic synthesis.

Exploration of Unprecedented Reaction Pathways and Mechanistic Discoveries

The dual functionality of this compound—a nucleophilic hydrazine (B178648) group and a chlorine atom susceptible to substitution—makes it a rich substrate for exploring novel chemical reactions. While its role as a precursor in forming fused heterocyclic systems like pyrazolopyridines is established for analogous compounds, there is vast potential for discovering unprecedented transformations.

Future investigations could focus on cycloaddition reactions, where the pyridine (B92270) ring or its substituents participate in unexpected ways. For instance, the [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction, which has been explored for other electron-rich and electron-deficient systems, could lead to novel molecular architectures if applied to derivatives of this compound. nih.govnih.gov Unraveling the mechanisms behind such transformations, whether they proceed through concerted pathways or involve zwitterionic intermediates, will be a key challenge. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. rsc.org Integrating the synthesis of this compound and its derivatives into a continuous flow process could overcome challenges associated with batch production, such as exothermic reactions and the handling of hazardous intermediates. mdpi.combeilstein-journals.org

An automated flow platform could enable:

Rapid Reaction Optimization: By systematically varying parameters, optimal conditions can be identified much faster than with traditional batch methods.

Telescoped Synthesis: Multiple reaction steps can be performed sequentially in a continuous line without isolating intermediates, improving efficiency. beilstein-journals.org

On-Demand Production: The ability to produce specific quantities of the compound as needed reduces waste and storage issues.

The development of such platforms represents a significant engineering and chemical challenge, requiring robust reactor design and real-time analytical monitoring. drugdiscoverytrends.com

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the electronic and structural properties of this compound is essential for predicting its reactivity. Advanced spectroscopic techniques and computational chemistry are indispensable tools for this purpose.

Spectroscopic Analysis: Detailed analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible spectroscopy can provide a complete picture of the molecule's structure and electronic transitions. dergipark.org.trresearchgate.net For example, studying the effect of different solvents on its UV-Vis spectrum can reveal insights into its electronic behavior in various chemical environments. researchgate.net

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the molecule's geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. dergipark.org.tr These theoretical models are crucial for predicting reactive sites, understanding reaction mechanisms, and interpreting spectroscopic data.

| Technique | Information Gained | Research Application |

| 1H & 13C NMR | Elucidation of the molecular skeleton and proton/carbon environments. | Structural verification of synthetic products and intermediates. |

| FT-IR / Raman | Identification of functional groups and vibrational modes. | Monitoring reaction progress and confirming functional group transformations. |

| UV-Visible | Analysis of electronic transitions (e.g., π-π*). | Studying solvent effects and electronic properties. |

| DFT Calculations | Optimized geometry, orbital energies, electrostatic potential. | Predicting reactivity, understanding reaction pathways, and corroborating spectroscopic data. |

This table outlines the application of various analytical and computational methods for studying this compound.

Rational Design and Synthesis of Highly Functionalized Derivatives with Tailored Chemical Profiles

The core structure of this compound serves as a "privileged scaffold," a framework that can be systematically modified to generate a wide array of derivatives with specific, tailored properties. The hydrazine moiety is a versatile handle for constructing pyrazole (B372694) and triazole rings, while the chloro group can be displaced via nucleophilic aromatic substitution to introduce further diversity.

Future research should focus on the rational design of derivatives by:

Modifying the Hydrazine Group: Reacting it with various dicarbonyl compounds to form a library of substituted pyrazoles.

Substituting the Chlorine Atom: Introducing different nucleophiles (e.g., amines, thiols, alkoxides) to create a range of 2-substituted-6-hydrazinyl-4-methoxypyridines.

Functionalizing the Pyridine Ring: Exploring electrophilic substitution on the pyridine ring, if activation by the existing substituents allows.

This systematic approach is fundamental to exploring the chemical space around this scaffold for applications in materials science and medicinal chemistry.

Potential for Integration into Multicomponent Reaction (MCR) Strategies for Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all starting materials, are highly efficient tools for generating molecular complexity. rasayanjournal.co.innih.govresearchgate.net The reactive nature of the hydrazine group makes this compound an excellent candidate for inclusion in MCRs.

For example, it could potentially be used in a one-pot synthesis to create complex heterocyclic systems. A hypothetical MCR could involve the reaction of this compound, an aldehyde, and a β-ketoester to form a highly substituted pyrazolopyridine derivative in a single step. beilstein-journals.org Exploring its utility in well-known MCRs like the Hantzsch or Ugi reactions could also yield novel molecular frameworks. beilstein-journals.org The development of such MCRs would be a significant step toward the high-throughput synthesis of diverse compound libraries for screening and discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-hydrazinyl-4-methoxypyridine, and how can purity be validated?

- Methodology : Synthesis typically involves sequential functionalization of pyridine derivatives. For example, hydrazine introduction via nucleophilic substitution under reflux with anhydrous solvents (e.g., ethanol or THF) at 60–80°C for 12–24 hours. Key variables include stoichiometry of hydrazine hydrate, reaction temperature, and catalyst use (e.g., ZnCl₂ for chloromethylation steps, as seen in pyridine derivatives ).

- Validation : Post-synthesis purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) using SHELX software ensures structural accuracy.

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

- Methodology : Conduct accelerated stability studies:

- pH stability : Dissolve in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals.

- Thermal stability : Use thermogravimetric analysis (TGA) at 25–200°C (heating rate: 10°C/min) to identify decomposition thresholds.

- Data Interpretation : Compare degradation products using LC-MS. Note that safety data for related chlorinated pyridines indicate sensitivity to alkaline conditions .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

- Techniques :

- SCXRD : Employ WinGX or SHELXL for refinement. For example, a 0.2 mm³ crystal mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) can achieve R-factors < 0.05.

- NMR : Assign peaks using 2D experiments (COSY, HSQC). The methoxy group typically resonates at δ 3.8–4.0 ppm, while hydrazinyl protons appear as broad singlets (δ 2.5–4.0 ppm) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. Validate against experimental UV-Vis and cyclic voltammetry data.

- Applications : Predict nucleophilic/electrophilic sites for functionalization. For example, the hydrazinyl group’s lone pairs enhance electron-donating capacity, influencing coordination chemistry .

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., antimicrobial vs. cytotoxicity)?

- Approach :

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines) to rule out false positives.

- Selectivity Index (SI) : Calculate IC₅₀ (cytotoxicity)/MIC (antimicrobial) ratios. SI > 10 indicates therapeutic potential.

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to compare binding affinities with off-target human enzymes .

Q. How to design experiments evaluating the compound’s ecological impact, given limited toxicity data?

- Framework :

- Acute Toxicity : Follow OECD Test Guideline 202 (Daphnia magna immobilization) at 0.1–100 mg/L.

- Bioaccumulation : Estimate logP via HPLC retention times; values > 3.0 signal high bioaccumulation risk.

- Read-Across Analysis : Compare with structurally similar compounds (e.g., 4-chloro-2-methylpyridines ) to infer persistence or mobility in soil .

Q. What experimental and computational methods identify degradation pathways under environmental conditions?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.